2-(3-Dimethylaminopropylidene)adamantane hydrochloride
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Overview
Description
2-(3-Dimethylaminopropylidene)adamantane hydrochloride is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .
Preparation Methods
The synthesis of 2-(3-Dimethylaminopropylidene)adamantane hydrochloride involves several steps. One common method includes the alkylation of adamantane with decane, leading to the formation of unsaturated products . The reaction conditions typically involve the use of strong acids or bases as catalysts and may require high temperatures and pressures to achieve the desired product. Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(3-Dimethylaminopropylidene)adamantane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like iodine and other oxidants . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation of adamantanes in the presence of iodine can generate minor amounts of dehydroadamantanes .
Scientific Research Applications
2-(3-Dimethylaminopropylidene)adamantane hydrochloride has numerous scientific research applications. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives, monomers, and high-energy fuels . In biology and medicine, adamantane derivatives are known for their bioactive properties and are used in the development of pharmaceuticals and drug delivery systems . The compound’s unique structure also makes it valuable in the field of nanomaterials, where it is used to create thermally stable and high-energy materials .
Mechanism of Action
The mechanism of action of 2-(3-Dimethylaminopropylidene)adamantane hydrochloride involves its interaction with molecular targets and pathways in the body. For example, adamantane derivatives like amantadine are known to increase dopamine release in the brain, which is beneficial in the treatment of Parkinson’s disease . The compound may also interact with viral proteins, inhibiting their function and preventing viral replication .
Comparison with Similar Compounds
2-(3-Dimethylaminopropylidene)adamantane hydrochloride is unique compared to other adamantane derivatives due to its specific structure and functional groups. Similar compounds include 1-aminoadamantane (amantadine), which is used as an antiviral and antiparkinsonian agent . Other related compounds include various substituted adamantanes and higher diamondoids, which have diverse applications in medicinal chemistry and nanomaterials .
Properties
CAS No. |
41656-30-8 |
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Molecular Formula |
C15H26ClN |
Molecular Weight |
255.82 g/mol |
IUPAC Name |
3-(2-adamantylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-16(2)5-3-4-15-13-7-11-6-12(9-13)10-14(15)8-11;/h4,11-14H,3,5-10H2,1-2H3;1H |
InChI Key |
ASXOEJHJTPVQQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC=C1C2CC3CC(C2)CC1C3.Cl |
Origin of Product |
United States |
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